
2,6-Diaminopurine
概要
説明
2,6-Diaminopurine (2,6-DAP) is a non-canonical purine analog distinguished by amino groups at positions 2 and 6 of the purine ring. Structurally, it differs from adenine (6-aminopurine) by an additional amino group at position 2, enabling unique molecular interactions . This compound has garnered attention for its roles in:
- Nucleic Acid Engineering: Enhances duplex stability via three hydrogen bonds with uracil or thymine, surpassing adenine’s two-bond interactions .
- Antiviral and Antimicrobial Applications: Nucleoside derivatives of 2,6-DAP exhibit broad-spectrum activity, attributed to its ability to disrupt nucleic acid metabolism .
- Fluorescence Probes: Fluorescent properties in derivatives enable applications in studying nucleic acid-protein interactions and conformational changes .
準備方法
Diazotization and Fluorination Approach
Synthesis of 2-Fluoro-6-Aminopurine Intermediates
The diazotization-fluorination strategy represents a breakthrough in DAP synthesis. Starting with 2,6-diaminopurine nucleosides, treatment with tert-butyl nitrite and 70% HF-pyridine selectively replaces the 2-amino group with fluorine, yielding 2-fluoro-6-aminopurine derivatives . This reaction exploits the differential reactivity of the 2- and 6-amino groups, with the 2-position undergoing diazotization 15–20 times faster than the 6-position . The fluorine atom’s electronegativity deactivates the 6-NH₂ group, eliminating the need for protective groups during subsequent steps .
Key intermediates include:
-
2′-Deoxy-2-fluoro-6-aminopurine : 85% yield after diazotization and DMTr protection .
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2′-Fluoro-Ribo Analog : 78% yield via microwave-assisted silyl deprotection .
Phosphoramidite and CPG Building Block Preparation
Phosphoramidites are synthesized by reacting 5′-O-DMTr-protected intermediates with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Controlled phosphitylation at -20°C achieves 89–93% yields for 2′-deoxy, 2′-O-methyl, and LNA variants . Controlled-pore glass (CPG) supports functionalized with 2-fluoro-6-aminopurine enable solid-phase oligonucleotide synthesis, with loadings of 40–50 μmol/g .
Direct Glycosylation Method
Sodium Salt Glycosylation Procedure
Traditional glycosylation employs 2,6-bis(tetramethylsuccinimide)-purine and 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride . The sodium salt method facilitates N9-glycosidic bond formation, yielding this compound-2′-deoxyriboside in 67% yield after column purification . This method avoids regioselectivity issues but requires exhaustive purification to remove unreacted chlorinated sugar.
Protection and Deprotection Strategies
Selective protection of the 6-amino group using tetramethylsuccinimide (TMSI) allows O²-carbonyl functionalization for isoguanosine synthesis . However, competing reactions at N1 and N3 necessitate low temperatures (-40°C) and anhydrous conditions, limiting scalability .
Locked Nucleic Acid (LNA) Modification Strategy
Synthesis of LNA-2,6-Diaminopurine Riboside
LNA-DAP derivatives enhance duplex stability by constraining the ribose ring. Starting with pentafuranose derivative 1 , condensation with trimethylsilylated DAP in 1,2-dichloroethane yields a bicyclic intermediate . Subsequent methanesulfonylation and benzoate displacement achieve 5′-O-benzoyl-LNA-DAP (4 ) in 61% yield . Final deprotection with ammonium formate/Pd/C furnishes LNA-DAP riboside (6 ) with an 18% overall yield .
Phosphoramidite Derivatization
Phosphitylation of LNA-DAP with 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite produces the 3′-O-phosphoramidite (10 ) in 93% yield . Acetyl protection of the 2- and 6-amino groups ensures compatibility with automated oligonucleotide synthesis .
Postsynthetic Modification Using 2-Fluoro-6-Aminopurine
Solid-Phase Conjugation
Oligonucleotides containing 2-fluoro-6-aminopurine undergo ligand conjugation during ammonia deprotection. Heating CPG-bound strands with hexadecylamine at 90°C for 2 h achieves >80% conjugation efficiency . This method is ideal for 3′-end modifications but struggles with bulky ligands like GalNAc due to steric hindrance .
Solution-Phase Ligand Attachment
After cleavage from solid support, oligonucleotides react with amines in microwave-assisted reactions (75°C, 4 h). LCMS analysis confirms >85% conversion to DAP-conjugates without strand degradation .
Comparative Analysis of Preparation Methods
Applications in Oligonucleotide Therapeutics
DAP-modified siRNAs exhibit 2.1–3.3°C higher melting temperatures compared to adenine-containing strands, enhancing hepatic delivery . Conjugation to N-acetylgalactosamine (GalNAc) via postsynthetic methods improves hepatocyte targeting, with ED₅₀ values reduced by 40% in murine models .
化学反応の分析
Reactions with Chloroacetaldehyde
When 2,6-diaminopurine is reacted with chloroacetaldehyde, several products can be formed, including 5-aminoimidazo[2,1-i]purine, 9-aminoimidazo[2,1-b]purine, imidazo[1,2-a]purine, and diimidazo[2,1-b:2',1'-i]purine .
Hydrolytic Reactions
The enzyme MazZ (homologous to MazG, EC 3.6.1.8) catalyzes the following reaction :
The enzyme PurZ (homologous to PurA, EC 6.3.4.4) then performs :
The resulting dSMP is processed by host enzymes analogously to adenylosuccinate to produce dZTP .
Tautomerization
This compound can exist in different tautomeric forms, such as the 9H and 7H tautomers . The 9H tautomer has a small barrier to ultrafast relaxation via puckering of its 6-membered ring, while the 7H tautomer has a larger barrier to reach a conical intersection and also has a sizable triplet yield .
Mutagenicity
N6-methoxy-2,6-diaminopurine (dK) has been examined and found to be a potent transition mutagen in Escherichia coli, unlike the closely related nucleoside derived from N6-methoxyaminopurine (dZ), which was only weakly mutagenic .
Repair of DNA Lesions
This compound can enable the repair of cyclobutane pyrimidine dimers (CPDs) with high yields, reaching up to 92% . This self-repairing activity is attributed to the excellent electron-donating properties of this compound in nucleic acid strands .
Readthrough of UGA Premature Stop Codons
This compound (DAP) has been shown to promote efficient readthrough of UGA premature stop codons . DAP can correct a nonsense mutation in the Cftr gene in vivo in a cystic fibrosis mouse model .
科学的研究の応用
Genetic Research Applications
Nonsense Mutation Correction
One of the most promising applications of DAP is its ability to promote readthrough of premature stop codons, particularly UGA codons. This property is crucial for addressing genetic diseases caused by nonsense mutations, which account for approximately 10% of genetic disorders, including cystic fibrosis (CF) . Recent studies have demonstrated that DAP can effectively correct UGA mutations in the CFTR gene in vivo. In a mouse model, DAP was administered in utero and through breastfeeding, leading to functional restoration of the CFTR protein .
Mechanism of Action
DAP's mechanism involves interference with tRNA-specific modifications that typically inhibit readthrough. Specifically, it inhibits the activity of the FTSJ1 enzyme responsible for modifying tRNA carrying tryptophan . This results in the incorporation of tryptophan at the UGA stop codon position, allowing for the synthesis of full-length proteins .
Prebiotic Chemistry and Evolutionary Biology
DAP has been implicated in studies concerning the origins of life on Earth. Research indicates that substituting adenine with DAP can enhance the repair of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage caused by UV radiation. This substitution has shown repair yields as high as 92%, suggesting that DAP could have played a critical role in prebiotic nucleic acid chemistry by promoting self-repair mechanisms under UV-rich conditions .
Photoreversal Properties
The electron-donating properties of DAP facilitate efficient photoreversal of CPDs in DNA structures. Computational studies have suggested that DAP-containing nucleotides exhibit favorable photophysical properties compared to their adenine counterparts, making them suitable candidates for further exploration in evolutionary biology .
Biochemical Applications
Antisense Oligonucleotides
DAP is utilized in the design of antisense oligonucleotides due to its ability to enhance binding affinity and sequence discrimination. This application is particularly valuable in targeting specific RNA sequences for therapeutic purposes, such as inhibiting the expression of harmful genes or correcting mutations .
Peptide Nucleic Acids (PNA)
Incorporation of DAP into PNAs has been shown to improve their binding characteristics to complementary DNA strands. This advancement could lead to more effective tools for gene regulation and therapeutic interventions .
Therapeutic Development
The therapeutic potential of DAP extends beyond genetic diseases. Its stability in plasma and ability to distribute throughout various tissues make it an attractive candidate for drug development. Studies indicate that DAP remains stable under physiological conditions, which is critical for its use as a therapeutic agent .
Summary Table: Applications of this compound
作用機序
2,6-Diaminopurine exerts its effects by incorporating into nucleic acids in place of adenine. This incorporation enhances the stability of the nucleic acid duplex due to the formation of three hydrogen bonds with thymine. This increased stability can affect the local flexibility of DNA and impede interactions with certain proteins and small molecules . In antiviral applications, it acts as a nucleoside reverse transcriptase inhibitor, interfering with viral replication .
類似化合物との比較
Structural and Functional Differences
Adenine (6-Aminopurine)
- Structure: Single amino group at position 4.
- Base Pairing : Forms two hydrogen bonds with thymine/uracil.
- Thermodynamic Stability : RNA/DNA duplexes with adenine exhibit lower melting temperatures (Tm) compared to 2,6-DAP-containing duplexes. For example, replacing adenine with 2,6-DAP in 2′-O-methyl RNA increases Tm by 3–5°C .
- Biological Role: Essential in ATP, DNA, and RNA.
2-Aminopurine
- Structure: Amino group at position 2 (vs. position 6 in adenine).
- Base Pairing : Pairs with thymine/uracil via two hydrogen bonds but destabilizes duplexes due to steric hindrance .
- Fluorescence : Strong fluorescence compared to 2,6-DAP, used to monitor DNA replication and repair .
Guanine
- Structure: Amino and carbonyl groups at positions 2 and 5.
- Base Pairing : Forms three hydrogen bonds with cytosine, analogous to 2,6-DAP:uracil pairing. However, guanine’s keto group introduces distinct electronic properties .
- Stability : Guanine-cytosine pairs are more thermally stable than 2,6-DAP:uracil in most contexts, but 2,6-DAP shows superior mismatch discrimination in oligonucleotide probes .
Thermodynamic Stability in Duplex Formation
Table 1 compares Tm values of duplexes containing 2,6-DAP versus adenine or guanine:
Key Findings:
- The additional amino group in 2,6-DAP increases duplex stability by enabling a third hydrogen bond, particularly in modified oligonucleotides (e.g., LNA or 2′-O-methyl RNA) .
- In DNA duplexes, 2,6-DAP:T pairs are context-dependent; stability may decrease in A-T-rich regions due to altered base stacking .
Bacteriophage Genomics
- 2,6-DAP replaces adenine in some bacteriophage genomes (e.g., cyanophage S-2L), evading host restriction enzymes . Adenine and guanine lack this evolutionary adaptability.
Meteoritic Nucleobases
- 2,6-DAP, adenine, and guanine coexist in meteorites like Murchison, with comparable stability under prebiotic conditions . However, 2,6-DAP’s triple hydrogen-bonding capacity may have facilitated alternative genetic systems in early life .
Oligonucleotide Design
- Specificity : 2,6-DAP-containing probes show 10–100-fold higher specificity for complementary RNA than adenine due to stringent mismatch discrimination .
- Isoenergetic Probes : Enables design of probes with uniform Tm across sequences, critical for microarrays and antisense therapeutics .
Therapeutic Potential
- Antiviral Agents: 2,6-DAP derivatives inhibit viral polymerases by mimicking adenine, whereas 2-aminopurine derivatives primarily cause transcription errors .
- Leukemia Studies : Unlike nitrogen mustards, 2,6-DAP failed to sterilize leukemic cells in vivo but showed in vitro cytotoxicity at high concentrations .
生物活性
2,6-Diaminopurine (DAP) is a purine derivative that has garnered attention for its significant biological activities, particularly in the realms of genetic mutation correction and DNA repair. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of DAP's biological activity.
Overview of this compound
This compound is structurally similar to adenine but possesses two amino groups at the 2 and 6 positions. This modification enhances its ability to interact with nucleic acids and has implications for its role in various biological processes.
1. DNA Repair Mechanisms
Recent studies have highlighted DAP's capacity to facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers (CPDs), which are common forms of UV-induced DNA damage. Research indicates that substituting adenine with DAP can yield repair efficiencies as high as 92% for CPDs. This remarkable self-repairing activity is attributed to DAP's excellent electron-donating properties within nucleic acid strands .
Table 1: Repair Efficiency of CPDs Using DAP
Nucleobase | Repair Efficiency (%) |
---|---|
Adenine | 50 |
This compound | 92 |
2. Correction of Nonsense Mutations
DAP has been identified as a potent suppressor of UGA premature stop codons. In a study involving cystic fibrosis (CF) mouse models, DAP was shown to correct nonsense mutations in the CFTR gene effectively. The compound demonstrated stability in plasma and favorable pharmacokinetics, allowing it to diffuse throughout the body and restore CFTR function in various tissues .
Case Study: Cystic Fibrosis Mouse Model
- Objective : Assess the efficacy of DAP in correcting CFTR gene mutations.
- Method : Daily administration of DAP in a CF mouse model.
- Results : Significant restoration of CFTR expression observed in lung and intestinal tissues.
3. Antimetabolite Properties
As an antimetabolite, DAP has potential applications in cancer therapy. It can interfere with nucleic acid synthesis, thus inhibiting cancer cell proliferation. Studies have shown that DAP can enhance the efficacy of other chemotherapeutic agents by increasing their uptake and effectiveness against neoplastic cells .
Table 2: Antimetabolite Effects of DAP
Treatment Combination | Observed Effect |
---|---|
DAP + Gemcitabine | Enhanced cytotoxicity |
DAP + Methotrexate | Synergistic effects on cell cycle arrest |
Mechanistic Insights
The mechanisms underlying DAP's biological activities involve its interaction with DNA and RNA structures:
- Electron Donation : The presence of amino groups enhances electron donation capabilities, facilitating repair processes.
- Base Pair Stability : Substitution of adenine with DAP increases base-pairing stability, which is crucial for maintaining genetic fidelity during replication and repair .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Therapeutic Applications : Further exploration into its use as a therapeutic agent for genetic disorders caused by nonsense mutations.
- Combination Therapies : Investigating its potential in combination with existing chemotherapeutic agents to enhance treatment efficacy.
- Prebiotic Chemistry : Understanding its role in prebiotic conditions may provide insights into the origins of life on Earth.
Q & A
Basic Research Questions
Q. What is the role of 2,6-DAP in viral genome evolution, and how does it differ from canonical bases?
- 2,6-DAP (Z-base) replaces adenine in bacteriophages like cyanophage S-2L, forming three hydrogen bonds with thymine (Z-T pairing). This enhances duplex stability and disrupts host defense mechanisms reliant on adenine methylation . Researchers can identify Z-base-containing phages via conserved gene clusters (e.g., DatZ, MazZ, PurZ) using genomic sequencing and homology analysis .
Q. How was 2,6-DAP historically utilized in leukemia research, and what mechanisms underlie its cytotoxicity?
- In the 1950s, 2,6-DAP was used to inhibit leukemia cell proliferation by disrupting purine metabolism. It induces cell cycle arrest via interference with ATP/dATP pools and is metabolically activated by adenine phosphoribosyltransferase (APRT). Resistance arises in APRT-deficient cells, a mechanism conserved in both mammalian and bacterial systems .
Q. What are the key steps in 2,6-DAP biosynthesis in viral systems?
- Biosynthesis involves two enzymes:
- MazZ : Hydrolyzes dGTP to dGMP.
- PurZ : Catalyzes the ATP-dependent condensation of dGMP with aspartate to form 2-aminodeoxyadenylosuccinate (dSMP), which is processed into dZTP by host enzymes . Heterologous expression of these enzymes in E. coli is toxic, complicating in vivo studies .
Advanced Research Questions
Q. How can researchers experimentally validate Z-base incorporation in synthetic genomes?
- Methodology :
Clone the DatZ-MazZ-PurZ gene cluster into a bacterial model (e.g., E. coli).
Quantify Z-base incorporation via HPLC or mass spectrometry.
Assess viability to evaluate toxicity (e.g., growth curves under ZTP supplementation).
Use cryo-EM or X-ray crystallography to study enzyme structures (e.g., MazZ-PurZ interactions) .
Q. What strategies overcome APRT-mediated resistance to 2,6-DAP in cancer studies?
- Approaches :
- Knockout models : Use CRISPR/Cas9 to disable APRT in cell lines, then test 2,6-DAP sensitivity.
- Prodrug design : Develop 2,6-DAP analogs bypassing APRT, such as phosphoramidate derivatives.
- Combination therapy : Pair 2,6-DAP with APRT inhibitors (e.g., immucillins) to sensitize resistant cells .
Q. How does 2,6-DAP enhance oligonucleotide specificity in RNA targeting?
- Substituting adenine with 2,6-DAP in anti-miRNA oligonucleotides (e.g., serinol nucleic acids) improves binding affinity by ~30% due to additional hydrogen bonding. Researchers should:
Synthesize 2,6-DAP-modified oligonucleotides via solid-phase methods.
Validate specificity using thermal denaturation assays or surface plasmon resonance.
Test biological activity in cell models (e.g., nonsense mutation readthrough assays) .
Q. What electrochemical methods enable sensitive detection of 2,6-DAP in biological samples?
- Protocol :
- Use multiwall carbon nanotube-modified glassy carbon electrodes (MWCNT/GCE) for enhanced sensitivity.
- Optimize pH (linear range: 3.0–10.0; slope: −0.0547 V/pH).
- Apply differential pulse voltammetry (detection limit: 0.3 µM; linear range: 0.4–80 µM).
- Validate with spiked serum samples and HPLC cross-referencing .
Q. Contradictions and Technical Challenges
Q. How to resolve contradictions regarding 2,6-DAP’s purported extraterrestrial origin?
- While NASA studies (2011) suggested meteoritic nucleobases, later analyses found terrestrial contamination biases. Researchers should:
Reanalyze meteorite samples using enantioselective chromatography.
Compare isotopic ratios (e.g., ¹³C/¹²C) to distinguish abiotic vs. biotic synthesis.
Replicate prebiotic conditions (e.g., formamide reactions under UV/X-ray irradiation) .
Q. What challenges arise in heterologous expression of 2,6-DAP biosynthetic pathways?
- Key issues :
- Toxicity of dZTP pools in non-native hosts (e.g., E. coli).
- Incomplete processing of dSMP due to host enzyme incompatibility.
- Solutions :
- Use inducible promoters to control gene expression timing.
- Supplement cultures with thymine to reduce dTTP competition .
Q. How to analyze 2,6-DAP’s metabolic incorporation in mammalian systems?
- Workflow :
Radiolabel 2,6-DAP with ¹⁴C/³H for tracer studies.
Extract nucleic acids and hydrolyze to nucleosides.
Quantify incorporation via LC-MS or scintillation counting.
Correlate with APRT activity assays to predict resistance .
特性
IUPAC Name |
7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
Record name | 2,6-Diaminopurine | |
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DSSTOX Substance ID |
DTXSID0062052 | |
Record name | 2,6-Diaminopurine | |
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Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-98-9, 133762-79-5 | |
Record name | 2,6-Diaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Diaminopurine | |
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Record name | 2,6-Diamino-purin-9-yl | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diaminopurine | |
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Record name | 9H-Purine-2,6-diamine | |
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Record name | 2,6-Diaminopurine | |
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Record name | Purine-2,6-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
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Record name | 2,6-DIAMINOPURINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
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Retrosynthesis Analysis
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